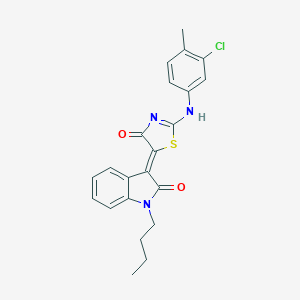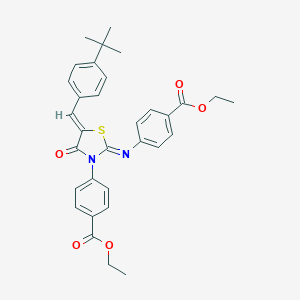![molecular formula C22H16Cl2N2OS2 B308325 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one is a compound with a complex chemical structure. It has been synthesized by chemists for scientific research purposes. This compound has shown potential for use in various fields of scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes and signaling pathways in the body. This inhibition may lead to the anti-inflammatory, anti-tumor, and anti-microbial effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that this compound may have several biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to have anti-microbial properties. Additionally, studies have shown that this compound may have potential in the treatment of diabetes and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure. This compound has shown potential for use in various fields of scientific research. However, one limitation of using this compound is the complexity of its synthesis. It requires several steps and specialized equipment to synthesize.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one. One direction is to further study its anti-inflammatory, anti-tumor, and anti-microbial properties. Another direction is to explore its potential use in the treatment of diabetes and other metabolic disorders. Additionally, further research could be conducted on the mechanism of action of this compound to better understand its effects in the body.
Synthesemethoden
The synthesis of 3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one involves several steps. The first step involves the reaction of 3-chloro-4-methylphenyl isocyanate and 3-thiophenecarboxaldehyde in the presence of a base. This reaction produces the intermediate product, 2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one. The second step involves the reaction of the intermediate product with 3-chloro-4-methylphenyl isocyanate in the presence of a base. This reaction produces the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one has shown potential for use in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of diabetes and other metabolic disorders.
Eigenschaften
Molekularformel |
C22H16Cl2N2OS2 |
|---|---|
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
(5Z)-3-(3-chloro-4-methylphenyl)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16Cl2N2OS2/c1-13-3-5-16(10-18(13)23)25-22-26(17-6-4-14(2)19(24)11-17)21(27)20(29-22)9-15-7-8-28-12-15/h3-12H,1-2H3/b20-9-,25-22? |
InChI-Schlüssel |
VNTLREZGJMEABG-CCSJHGLOSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C/C3=CSC=C3)/S2)C4=CC(=C(C=C4)C)Cl)Cl |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CSC=C3)S2)C4=CC(=C(C=C4)C)Cl)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CSC=C3)S2)C4=CC(=C(C=C4)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[[(5Z)-3-(4-ethoxycarbonylphenyl)-5-(5-ethyl-2-oxo-1H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B308242.png)
methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B308244.png)
![1-[3-(butylsulfanyl)-6-[5-(4-fluorophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308245.png)

methyl]quinolin-8-ol](/img/structure/B308248.png)
![ethyl 4-[[(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(4-ethoxycarbonylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B308249.png)
![ethyl 4-(5-(5,7-dibromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308250.png)
![ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]imino}-5-{5-nitro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308255.png)
![1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308256.png)

![6-{2-Nitrophenyl}-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308258.png)
![(5Z)-2-(3-chloro-4-methylanilino)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B308262.png)
![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(3-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308263.png)
![2-[2-(2-Chlorobenzyloxy)styryl]-8-quinolinol](/img/structure/B308264.png)